The compound is synthesized from o-phenylenediamine and is recognized for its relevance in various fields including organic chemistry, medicinal chemistry, and materials science. Its classification falls under organic compounds, specifically within the category of nitrogen-containing heterocycles.
1-Methyl-2-benzimidazolinone can be synthesized through several methods:
The molecular structure of 1-Methyl-2-benzimidazolinone features a fused bicyclic system consisting of a benzene ring and an imidazole ring. The structural formula can be depicted as follows:
1-Methyl-2-benzimidazolinone participates in several chemical reactions:
The primary mechanism of action for 1-Methyl-2-benzimidazolinone involves its interaction with the Enhancer of Zeste Homolog 2 (EZH2), an important enzyme in epigenetic regulation.
The compound has been shown to effectively inhibit cell proliferation in certain cancer cell lines (e.g., Karpas-422), demonstrating its potential as a therapeutic agent against cancers associated with EZH2 mutations .
The physical and chemical properties of 1-Methyl-2-benzimidazolinone include:
1-Methyl-2-benzimidazolinone has numerous applications across different scientific domains:
Benzimidazolone derivatives represent a cornerstone of heterocyclic chemistry, tracing their significance to the discovery of the benzimidazole scaffold during vitamin B₁₂ research in the mid-20th century [4] [5]. This bicyclic system, fusing benzene and imidazole rings, emerged as a privileged structure in medicinal chemistry due to its exceptional stability and versatility. Early synthetic routes, such as the condensation of o-phenylenediamine with carboxylic acid derivatives, laid the groundwork for systematic exploration of benzimidazolone analogs [5]. The 1980s–1990s witnessed accelerated development, with derivatives like BIMU-8 demonstrating selective agonism for serotonin receptors (e.g., 5-HT₄R), highlighting their potential in neurological therapeutics [6]. Today, benzimidazolone-containing compounds constitute approximately 59% of US FDA-approved drugs containing nitrogen heterocycles, underscoring their enduring pharmaceutical relevance [8]. The evolution from simple heterocyclic curiosities to therapeutic agents exemplifies the scaffold’s capacity for structural diversification and functional refinement.
1-Methyl-2-benzimidazolinone (systematic name: 1-methyl-1,3-dihydro-2H-benzimidazol-2-one) features a non-tautomerizable N-methyl group at position 1 and a carbonyl group at position 2, conferring unique reactivity and coordination properties. The methyl group eliminates tautomeric ambiguity, directing electrophilic substitution to specific ring positions, while the carbonyl enhances hydrogen-bonding capability and dipole moment (4.5–5.0 D) [4] [6]. This polarizes the heterocycle, facilitating:
Feature | Chemical Implication |
---|---|
N¹-Methyl group | Blocks tautomerization; enhances lipophilicity (log P ≈ 1.2) |
C²-carbonyl | Introduces dipole moment; participates in H-bonding (bond strength: ~5 kcal/mol) |
Aromatic benzimidazole core | Enables π-stacking interactions; stabilizes charge-transfer complexes |
These attributes render 1-methyl-2-benzimidazolinone a versatile synthon for synthesizing pharmacologically active molecules and functional materials, bridging synthetic organic chemistry and drug discovery [2] [6].
Contemporary research on 1-methyl-2-benzimidazolinone prioritizes three objectives:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3